7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one
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Overview
Description
7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is a chemical compound that belongs to the class of benzoazepines. This compound is characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 9th position, and a dihydrobenzoazepinone core structure. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, followed by methoxylation and cyclization to form the benzoazepinone core. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoazepinones.
Scientific Research Applications
7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one: Lacks the methoxy group at the 9th position.
9-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one: Lacks the bromine atom at the 7th position.
7-Bromo-9-methoxy-1H-benzo[B]azepin-5(2H)-one: Lacks the dihydro structure.
Uniqueness
The presence of both the bromine atom and the methoxy group in 7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one imparts unique chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H12BrNO2 |
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Molecular Weight |
270.12 g/mol |
IUPAC Name |
7-bromo-9-methoxy-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C11H12BrNO2/c1-15-10-6-7(12)5-8-9(14)3-2-4-13-11(8)10/h5-6,13H,2-4H2,1H3 |
InChI Key |
VSJMBJQOAJXRIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1NCCCC2=O)Br |
Origin of Product |
United States |
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